Guanosine 3'-(dihydrogen phosphate): A Technical Guide to its Structure and Core Functions
Guanosine 3'-(dihydrogen phosphate): A Technical Guide to its Structure and Core Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanosine 3'-(dihydrogen phosphate), more commonly known as Guanosine 3'-monophosphate (3'-GMP), is a ribonucleotide consisting of the purine nucleobase guanine linked to the 1' carbon of a ribose sugar, with a single phosphate group esterified to the 3' hydroxyl of the ribose. While its isomer, guanosine 5'-monophosphate (5'-GMP), is a fundamental building block of RNA, and the cyclic form, guanosine 3',5'-cyclic monophosphate (cGMP), is a critical second messenger, the biological role of 3'-GMP is less extensively characterized. This technical guide provides a comprehensive overview of the current understanding of 3'-GMP's structure and its established functions, primarily as a metabolite in nucleic acid catabolism.
Molecular Structure and Properties
Guanosine 3'-monophosphate is a purine ribonucleoside 3'-monophosphate. Its structure is defined by the guanine base, the ribose sugar, and the position of the phosphate group at the 3' carbon of the ribose.
Physicochemical Data
| Property | Value | Source |
| IUPAC Name | [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | [1] |
| Molecular Formula | C₁₀H₁₄N₅O₈P | [1][2] |
| Molecular Weight | 363.22 g/mol | [1][2] |
| CAS Number | 117-68-0 | [1] |
| λmax | 252 nm | [2] |
| Molar Extinction Coefficient (ε) | 13,500 M⁻¹cm⁻¹ | [2] |
| Solubility in Water | ≥ 13 mM | [2] |
Core Functions and Biological Significance
The primary and most well-documented role of Guanosine 3'-monophosphate is as a product of RNA degradation. It is a metabolite found in various organisms, including Escherichia coli, the plant Helianthus tuberosus, and the nematode Caenorhabditis elegans[1].
Role in RNA Metabolism
3'-GMP is generated during the enzymatic hydrolysis of RNA and cyclic nucleotide intermediates. Specifically, it is a product of the cleavage of guanosine-2',3'-cyclic monophosphate by enzymes such as 2',3'-cyclic nucleotide 2'-phosphodiesterase and Ribonuclease T1 (RNase T1)[2]. This positions 3'-GMP as a key molecule in the turnover and processing of RNA.
The formation of 3'-GMP from guanosine-2',3'-cyclic monophosphate can be visualized as follows:
Interaction with Proteins
3'-GMP is known to form complexes with Ribonuclease T1, an endonuclease that specifically cleaves RNA after guanine residues, highlighting its interaction with enzymes involved in RNA catabolism[2].
There is also a putative role for ribonucleoside 3'-phosphates, including 3'-GMP, in the regulation of the pyrimidine nucleotide (pyr) operon. It is suggested that these molecules may bind to the bifunctional protein PyrR in a uridine-dependent manner, leading to transcriptional attenuation. However, this function is described as "probable" and requires further specific investigation for 3'-GMP[3].
It is critical to distinguish 3'-GMP from the well-studied second messenger, guanosine 3',5'-cyclic monophosphate (cGMP). While both are guanosine monophosphates, their structures and biological roles are distinct. The vast body of research on cGMP signaling pathways, involving guanylate cyclases, phosphodiesterases, and protein kinases, does not apply to 3'-GMP[4][5][6][7][8].
Experimental Protocols
Detailed experimental protocols for studying the specific signaling functions of 3'-GMP are scarce due to its limitedly understood role beyond RNA metabolism. However, protocols for its generation and isolation are available.
Protocol 1: Enzymatic Generation of 3'-GMP
This protocol is based on the enzymatic hydrolysis of guanosine-2',3'-cyclic monophosphate.
Materials:
-
Guanosine-2',3'-cyclic monophosphate sodium salt
-
2',3'-cyclic nucleotide 2'-phosphodiesterase or Ribonuclease T1
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Deionized water
-
HPLC system for purification and analysis
Methodology:
-
Dissolve a known concentration of guanosine-2',3'-cyclic monophosphate in the reaction buffer.
-
Initiate the reaction by adding the enzyme (e.g., 2',3'-cyclic nucleotide 2'-phosphodiesterase) to the substrate solution. The optimal enzyme concentration should be determined empirically.
-
Incubate the reaction mixture at the enzyme's optimal temperature (e.g., 37°C) for a specified period.
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC to observe the conversion of the substrate to 3'-GMP.
-
Once the reaction is complete, terminate it by heat inactivation of the enzyme or by adding a denaturing agent.
-
Purify the resulting 3'-GMP from the reaction mixture using preparative HPLC.
-
Verify the identity and purity of the isolated 3'-GMP using analytical HPLC and mass spectrometry.
Protocol 2: Isolation of 3'-Mononucleotides from RNA Hydrolysis
This protocol provides a general method for the chemical hydrolysis of RNA, which will yield a mixture of 2'- and 3'-mononucleotides, including 3'-GMP.
Materials:
-
Purified RNA sample
-
10X hydrolysis buffer (500 mM Na₂CO₃, 100 mM EDTA, pH adjusted to 7.0-9.0)
-
Sterile deionized water
-
Heating block or thermocycler
-
HPLC system for separation of mononucleotides
Methodology:
-
In a microcentrifuge tube, combine the RNA sample with the 10X hydrolysis buffer and sterile water to the desired final concentration and volume.
-
Incubate the mixture at 95°C for 90-120 minutes[9][10]. The optimal time may vary depending on the RNA and the desired degree of hydrolysis.
-
Cool the reaction to room temperature and briefly centrifuge the tube.
-
If the hydrolysis was performed at an alkaline pH, neutralize the sample with a suitable acid (e.g., 0.1 M acetic acid)[9].
-
The resulting mixture of 2'- and 3'-mononucleotides can be separated and quantified using anion-exchange HPLC.
The workflow for RNA hydrolysis and analysis can be represented as follows:
Conclusion
Guanosine 3'-(dihydrogen phosphate) is a ribonucleotide whose primary established role is that of a metabolite in the catabolism of RNA. While structurally similar to other guanosine monophosphates, its functional significance is not as widely explored as that of 5'-GMP or the second messenger cGMP. For researchers in drug development and cellular biology, 3'-GMP is primarily of interest in the context of RNA turnover and as a potential ligand for RNA-processing enzymes. Further research is required to elucidate any additional, specific signaling or regulatory roles of this molecule within the cell.
References
- 1. 3'-Gmp | C10H14N5O8P | CID 135398727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mybiosource.com [mybiosource.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Biochemistry, Cyclic GMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cyclic guanosine monophosphate - Wikipedia [en.wikipedia.org]
- 6. Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case | PLOS Computational Biology [journals.plos.org]
- 7. cusabio.com [cusabio.com]
- 8. pnas.org [pnas.org]
- 9. A neutral pH thermal hydrolysis method for quantification of structured RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
